Y-320 is a synthetic phenylpyrazoleanilide compound, classified as an immunomodulator due to its ability to affect immune system function. [, , , , , , ] It has gained significant interest in scientific research primarily due to its inhibitory effects on interleukin-17 (IL-17) production. [, , , , , ] IL-17 is a pro-inflammatory cytokine implicated in various inflammatory and autoimmune conditions, making Y-320 a valuable tool for exploring the role of IL-17 in these conditions and potential therapeutic strategies. [, , , ]
Molecular Structure Analysis
Y-320's molecular structure comprises a phenylpyrazole core with an anilide substituent. Key features include a 4-chlorophenyl group attached to the pyrazole ring, a 3-cyano group, and a 4-morpholinopiperidin-1-yl substituent on the anilide ring. [, , , ] Further structural analysis may involve computational modelling, X-ray crystallography, and other techniques to understand its conformation and interactions with biological targets.
Mechanism of Action
Y-320 primarily exerts its effects by inhibiting IL-17 production in various cellular contexts. [, , , , , ] Studies suggest that it specifically targets the production of IL-17 by CD4+ T cells stimulated with IL-15, interfering with the IL-15 signaling pathway. [, , , , , ] Additionally, research indicates that Y-320 may enhance premature termination codon (PTC) readthrough induced by the aminoglycoside G418, potentially through an autocrine chemokine signaling pathway. [] This effect appears to be mediated by upregulating CXC chemokines and increasing ribosome biogenesis and protein synthesis. [] Furthermore, Y-320 has shown the ability to inhibit P-gp efflux function without altering its expression, thus reversing P-gp mediated drug resistance in MDR cells. []
Applications
Investigating IL-17's role in inflammatory and autoimmune diseases: Y-320's ability to inhibit IL-17 production makes it a valuable tool for understanding the contribution of this cytokine to the pathogenesis of diseases like rheumatoid arthritis and traumatic brain injury. [, , , ] In mouse models of collagen-induced arthritis (CIA), Y-320 effectively ameliorated disease progression and joint destruction, highlighting its potential for therapeutic intervention in rheumatoid arthritis. [, , ] Studies also suggest its potential for mitigating Aβ-induced neurotoxicity and cognitive decline, highlighting its relevance in Alzheimer's disease research. []
Exploring premature termination codon (PTC) readthrough: Y-320's unexpected ability to enhance G418-induced PTC readthrough offers a new avenue for investigating therapeutic strategies for genetic diseases caused by PTCs. [] Its impact on ribosome biogenesis and protein synthesis, along with its potential to modulate chemokine signaling, provides unique insights into the cellular mechanisms influencing PTC readthrough. []
Sensitizing multidrug-resistant (MDR) tumors to chemotherapy: Studies demonstrate Y-320's ability to enhance the efficacy of chemotherapeutic agents like paclitaxel in MDR tumor models. [] Its ability to act as a P-gp substrate and inhibit its efflux function without affecting its expression presents a promising strategy for overcoming drug resistance in cancer treatment. []
Investigating the interaction of HIV-1 Nef with the MHC-I cytoplasmic domain and AP-1: Research shows Y320 in the MHC-I cytoplasmic domain as crucial for the interaction with HIV-1 Nef and the AP-1 complex, contributing to Nef-mediated MHC-I downregulation. [, , ] This interaction provides valuable insights into the molecular mechanisms underlying HIV immune evasion and potential therapeutic targets.
Elucidating allosteric coupling in pyruvate dehydrogenase kinase 2 (PDHK2): Mutations of Y320 in PDHK2, an enzyme regulating glucose metabolism, have been shown to affect the enzyme's sensitivity to the inhibitor dichloroacetate (DCA). [] These findings underscore the role of Y320 in PDHK2's allosteric regulation and offer insights into potential therapeutic strategies targeting metabolic diseases.
Understanding EGFR-mediated phosphorylation and inhibition of lung tumor suppressor GPRC5A: Research indicates EGFR can phosphorylate Y317/Y320 motifs in the C-terminal tail of GPRC5A, a lung tumor suppressor gene, leading to its inactivation. [] These findings illuminate the mechanisms of GPRC5A regulation and potential therapeutic avenues for lung cancer.
Investigating the impact of the MHC-I cytoplasmic tail on CD8 T cell function: Studies suggest mutations in Y320 of the MHC-I cytoplasmic tail can affect CD8 T cell priming and effector functions. [] This area of research provides insights into how MHC-I tail modifications influence immune responses and potential therapeutic targets for immune modulation.
Exploring the conformation of the kappa-opioid receptor: Y320 in the kappa-opioid receptor has been identified as a key residue involved in the binding of salvinorin A, a non-nitrogenous kappa opioid receptor agonist. [, , , ] This research sheds light on the structural basis of salvinorin A recognition and selectivity for the kappa-opioid receptor.
Deciphering the role of Gαi phosphorylation in GPCR signaling: Phosphorylation of Y320 in Gαi, a protein involved in G protein-coupled receptor signaling, has been found to impact signal transduction by promoting Gαi mislocalization from the plasma membrane. [] This research provides novel insights into the regulation of GPCR signaling pathways and potential avenues for therapeutic intervention.
Related Compounds
Salvinorin A
Compound Description: Salvinorin A is a potent, naturally occurring hallucinogenic compound that acts as a selective kappa opioid receptor (KOR) agonist. [, , ] It is unique among opioids in that it is non-nitrogenous and exhibits its effects through a novel binding mechanism.
Relevance: Research investigating the structural basis for salvinorin A's interaction with the KOR has provided insights into the binding site and key residues involved in ligand recognition. [, ] This information is relevant to understanding the binding mode of Y-320, which also interacts with the KOR, although it is structurally distinct from salvinorin A. Specifically, studies have shown that both salvinorin A and Y-320 interact with residues in transmembrane domains II and VII of the KOR, highlighting a potential overlap in their binding sites. [, ] This suggests that Y-320 may induce conformational changes in the KOR similar to those elicited by salvinorin A, ultimately influencing receptor signaling. Furthermore, understanding the differences in structure and activity between Y-320 and salvinorin A may guide the development of novel KOR modulators with tailored pharmacological profiles for therapeutic applications.
Dichloroacetate (DCA)
Compound Description: Dichloroacetate (DCA) is a small molecule that acts as a pyruvate dehydrogenase kinase (PDK) inhibitor. [] PDKs regulate the activity of the pyruvate dehydrogenase complex (PDC), a key enzyme involved in glucose metabolism.
Relevance: DCA serves as a valuable tool for investigating the allosteric regulation of PDHK2, a target of Y-320. [] Specifically, DCA binds to a unique allosteric site on PDHK2, distinct from the active site and the binding site for Y-320. [] This suggests that DCA and Y-320 might induce distinct conformational changes in PDHK2, potentially leading to differential effects on enzyme activity. Studying the effects of DCA and Y-320 individually and in combination on PDHK2 activity can shed light on the complexities of allosteric modulation and its implications for therapeutic interventions.
G418 (Geneticin)
Compound Description: G418, also known as Geneticin, is an aminoglycoside antibiotic that inhibits protein synthesis by binding to the ribosome. [] It is commonly used as a selection agent in cell culture to maintain the expression of transfected genes.
CXCR2 Antagonists (e.g., SB225002)
Compound Description: CXCR2 antagonists are a class of compounds that block the activity of the CXCR2 receptor, a chemokine receptor involved in inflammatory responses. [] SB225002 is a specific example of a CXCR2 antagonist.
Relevance: CXCR2 antagonists are relevant to understanding the mechanism of action of Y-320, particularly its effects on protein synthesis and PTC readthrough. Studies have shown that Y-320 upregulates the expression of CXC chemokines, which exert their cellular effects through the CXCR2 receptor. [] The observation that a CXCR2 antagonist (SB225002) reduced cellular protein levels and PTC readthrough in cells exposed to Y-320 suggests that the Y-320's effects on these processes are mediated, at least in part, by CXCR2 signaling. [] This highlights a potential autocrine chemokine signaling pathway that contributes to the enhancement of PTC readthrough by Y-320. Further exploration of this pathway may reveal novel therapeutic targets for modulating PTC readthrough and protein synthesis.
Paclitaxel
Compound Description: Paclitaxel is a widely used chemotherapeutic agent that inhibits cell division by stabilizing microtubules. []
Relevance: While not structurally related to Y-320, paclitaxel's relevance stems from research demonstrating Y-320's ability to enhance the sensitivity of multidrug-resistant (MDR) tumor cells to chemotherapy. [] Specifically, Y-320 significantly sensitized MDR tumors to paclitaxel, resulting in enhanced cell cycle arrest and apoptosis. [] This sensitization effect was attributed to Y-320's ability to inhibit P-glycoprotein (P-gp) efflux function, a major mechanism of MDR in cancer cells. This finding suggests a potential therapeutic application for Y-320 in overcoming MDR and improving the efficacy of existing chemotherapeutic drugs like paclitaxel.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
XY 018 is a RORγ antagonist that suppresses androgen receptor expression in prostate cancer cell lines and inhibits growth of tumors in androgen receptor-positive xenograft models.
XV638 is a member of the class of diazepanones that is 1,3-diazepane which is substituted by a 3-(1,3-thiazol-2-ylcarbamoyl)benzyl group at positions 1 and 3, oxo group at position 2, hydroxy groups at positions 5S and 6S, and benzyl groups at positions 4R and 7R. It is a potent HIV-1 protease inhibitor. It has a role as a HIV protease inhibitor. It is a member of 1,3-thiazoles, a member of ureas, a diazepanone, a secondary carboxamide, a diol, a secondary alcohol and a member of benzamides.
XY1 is a close analog of SGC707 that is completely inactive against PRMT3 at concentrations as high as 100 µM. It is intended to be used as a negative control for SGC707 in studies involving PRMT3 action. See the Structural Genomics Consortium (SGC) website for more information. Note: SGC707 is a potent, selective allosteric inhibitor of PRMT3 (IC50 = 50 nM). It inhibits the methylation of histones in cells with an IC50 value below 1 µM.